o-Toluic acid, alpha-(p-fluorobenzoyl)-

Description

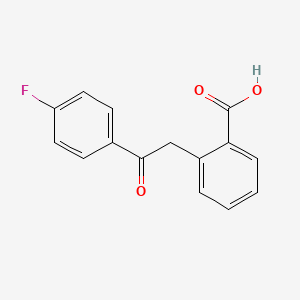

Structure

3D Structure

Properties

CAS No. |

54955-29-2 |

|---|---|

Molecular Formula |

C15H11FO3 |

Molecular Weight |

258.24 g/mol |

IUPAC Name |

2-[2-(4-fluorophenyl)-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C15H11FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2,(H,18,19) |

InChI Key |

BDNMWBHSKATDFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving O Toluic Acid, Alpha P Fluorobenzoyl and Its Analogs

Elucidation of Acylation Mechanisms

The formation of o-Toluic acid, alpha-(p-fluorobenzoyl)- is achieved through a targeted acylation reaction. The mechanism is not a direct Friedel-Crafts acylation on the aromatic ring, but rather an acylation at the alpha-carbon of the methyl group (the benzylic position). This process is contingent on the prior activation of the methyl group.

The key mechanistic step involves the reaction of a nucleophilic intermediate, generated from o-toluic acid, with an electrophilic acylating agent, p-fluorobenzoyl chloride. ontosight.ai The reaction proceeds via the formation of a carbanion at the benzylic position of o-toluic acid. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of p-fluorobenzoyl chloride. The subsequent departure of the chloride leaving group yields the final ketone product. This pathway is critically dependent on the method used to generate the initial carbanion, which is typically achieved through lateral lithiation.

Deprotonation: A strong base removes a proton from the methyl group of o-toluic acid to form a benzylic anion.

Nucleophilic Acyl Substitution: The resulting anion attacks the acyl chloride, leading to the formation of the C-C bond and the final product.

| Stage | Description | Key Reactants | Key Intermediate |

| 1. Activation | Deprotonation of the benzylic carbon adjacent to the carboxyl group. | o-Toluic acid, Strong Base (e.g., s-BuLi/TMEDA) | ortho-lithiated benzylic carbanion |

| 2. Acylation | Nucleophilic attack of the carbanion on the acyl chloride. | Benzylic carbanion, p-Fluorobenzoyl chloride | Tetrahedral intermediate |

| 3. Product Formation | Elimination of the chloride ion to form the ketone. | Tetrahedral intermediate | o-Toluic acid, alpha-(p-fluorobenzoyl)- |

Detailed Analysis of Lateral Lithiation Pathways and Intermediates

Lateral lithiation is a specific type of metallation reaction that involves the deprotonation at a benzylic position (a side chain) that is adjacent, or lateral, to a heteroatom-containing substituent on an aromatic ring. researchgate.net In the context of synthesizing o-Toluic acid, alpha-(p-fluorobenzoyl)-, the carboxylic acid group on the o-toluic acid moiety serves as the directing group for this lithiation.

The process is typically carried out using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -90 to -78 °C). rsc.org

Pathway and Intermediates:

Formation of the Dilithio Species: The process begins with the deprotonation of the acidic proton of the carboxylic acid group by the organolithium reagent. A second equivalent of the base then removes a proton from the ortho-methyl group. The carboxylic acid group is crucial as it directs the lithiation to the adjacent methyl group, a phenomenon that has parallels with ortho-lithiation. researchgate.netrsc.org

The Lithiated Intermediate: The key intermediate is a dilithiated species. The negative charge on the benzylic carbon is stabilized by coordination with the lithium cation, which is itself chelated by the adjacent lithium carboxylate and the TMEDA ligand. This chelation effect is a powerful driving force for the regioselectivity of the deprotonation, favoring the lateral position over other possible sites on the aromatic ring. researchgate.net

Synthetic Utility: This lithiated intermediate is a potent nucleophile, readily reacting with various electrophiles. Its reaction with p-fluorobenzoyl chloride is a highly efficient method for creating the carbon-carbon bond necessary for the final product. researchgate.net

| Component | Role in Lateral Lithiation |

| o-Toluic Acid | Substrate containing the target benzylic protons and the directing group. |

| sec-Butyllithium (s-BuLi) | Strong base responsible for the deprotonation of both the carboxylic acid and the benzylic carbon. |

| TMEDA | A chelating agent that complexes with the lithium ion, increasing the basicity of the organolithium reagent and stabilizing the lithiated intermediate. researchgate.net |

| THF | Aprotic polar solvent used to dissolve the reactants and facilitate the reaction at low temperatures. |

| Lithiated Intermediate | The key nucleophilic species, a dilithio dianion, that reacts with the acylating agent. |

Reaction Kinetics and Thermodynamics in Related Systems

Kinetics:

Base Strength: The rate of deprotonation is directly related to the strength of the organolithium base. The use of s-BuLi with TMEDA creates a highly reactive basic system, leading to rapid lithiation even at very low temperatures.

Temperature: These reactions are performed at low temperatures (typically below -70 °C) to control the reaction rate and prevent side reactions. At higher temperatures, the highly reactive organolithium reagents can react with the solvent or undergo undesired side reactions, reducing the yield of the desired lithiated intermediate.

Thermodynamics:

Stability of Intermediates: The thermodynamic driving force for lateral lithiation is the formation of a relatively stable lithiated intermediate. The stability of the benzylic carbanion is enhanced by the delocalization of the negative charge into the aromatic ring and, crucially, by chelation with the adjacent lithium carboxylate. researchgate.net This intramolecular coordination makes the formation of the lateral lithio species more thermodynamically favorable than deprotonation at other positions.

Reaction Equilibrium: The reaction is essentially irreversible due to the large pKa difference between the benzylic protons of o-toluic acid and the conjugate acid of the organolithium base (butane). This ensures that the equilibrium lies far to the side of the lithiated product.

| Parameter | Influence on Reaction | Rationale |

| Low Temperature (-78°C) | Slows reaction rates, enhances selectivity, and improves the stability of the lithiated intermediate. | Prevents decomposition of the organolithium reagent and unwanted side reactions. |

| Solvent (e.g., THF) | Solvates the species involved and is stable at low temperatures. | Aprotic polar solvents are required for the solubility and reactivity of organometallic reagents. |

| Ligand (e.g., TMEDA) | Increases the kinetic basicity of the alkyllithium reagent. | Breaks up alkyllithium aggregates and complexes the lithium ion, making the alkyl anion more available for deprotonation. researchgate.net |

Examination of Electronic and Steric Effects in Chemical Transformations

The chemical transformations involving o-toluic acid and its analogs are governed by a delicate interplay of electronic and steric effects. These factors determine the regioselectivity of the lithiation and the efficiency of the subsequent acylation.

Electronic Effects:

Carboxylic Acid Directing Group: The primary electronic effect is the role of the carboxylic acid group in directing the lithiation. After its own deprotonation, the resulting carboxylate group acts as a powerful directing group, coordinating the lithium cation and positioning the organolithium base for preferential deprotonation of the adjacent methyl group. rsc.org This effect is stronger than potential deprotonation on the aromatic ring itself.

p-Fluoro Substituent: In the acylating agent, p-fluorobenzoyl chloride, the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect increases the positive partial charge on the carbonyl carbon, making it a more potent electrophile. This enhanced electrophilicity facilitates a rapid and efficient reaction with the nucleophilic lithiated intermediate.

Steric Effects:

Ortho-Substitution: The presence of the methyl and carboxylic acid groups in an ortho relationship on the benzene (B151609) ring creates a sterically crowded environment. This steric hindrance can influence the approach of the bulky s-BuLi/TMEDA complex. However, the electronic advantage conferred by the chelation control of the carboxylate group is the dominant factor, overcoming potential steric repulsion to ensure lithiation occurs at the lateral methyl group. researchgate.netrsc.org

Transition State: During the acylation step, the nucleophilic attack of the benzylic anion on the p-fluorobenzoyl chloride proceeds through a tetrahedral transition state. Steric hindrance around the benzylic carbon and the carbonyl carbon can affect the energy of this transition state. While steric clash is a factor, it is generally not prohibitive in this system, allowing the reaction to proceed efficiently. The release of steric congestion as the leaving group departs can be a contributing factor to the reaction's progress. nih.gov

| Functional Group | Electronic Effect | Steric Effect |

| ortho-Carboxylic Acid | Strong directing group for lateral lithiation via chelation. rsc.org | Contributes to steric crowding around the reaction center. |

| ortho-Methyl Group | Provides the acidic benzylic protons for lithiation. | Contributes to steric crowding; its deprotonation relieves some strain. |

| para-Fluoro Group | Electron-withdrawing (inductive effect), activating the carbonyl group for nucleophilic attack. | Minimal steric impact due to its remote position. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For o-Toluic acid, alpha-(p-fluorobenzoyl)-, both ¹H and ¹³C NMR analyses are critical for confirming its specific isomeric structure.

The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of o-Toluic acid, alpha-(p-fluorobenzoyl)-, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the two separate benzene (B151609) rings and the methylene (B1212753) protons.

The protons on the o-toluic acid moiety and the p-fluorobenzoyl group would appear in the aromatic region, typically between 7.0 and 8.2 ppm. Due to the substitution patterns, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons. The presence of the electron-withdrawing fluorine atom would influence the chemical shifts of the protons on the fluorobenzoyl ring. The two methylene (CH₂) protons, situated between a carbonyl group and a benzene ring, are expected to appear as a singlet further downfield, likely in the range of 4.0-4.5 ppm, due to the deshielding effect of the adjacent functionalities. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for o-Toluic acid, alpha-(p-fluorobenzoyl)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Aromatic Protons | 7.0 - 8.2 | Multiplets |

The carbon-13 NMR (¹³C NMR) spectrum reveals the different chemical environments of the carbon atoms within the molecule. For o-Toluic acid, alpha-(p-fluorobenzoyl)-, a total of 15 distinct carbon signals would be anticipated, although some aromatic carbon signals might overlap.

The spectrum would be characterized by two carbonyl carbon signals at the most downfield positions: one for the carboxylic acid (typically 165-185 ppm) and one for the ketone (usually 190-200 ppm). The aromatic carbons would resonate in the typical range of 120-140 ppm. The carbon atom bonded to the fluorine atom will show a characteristic large coupling constant (¹J C-F), which is a definitive indicator of its presence. The methylene carbon signal is expected to appear in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for o-Toluic acid, alpha-(p-fluorobenzoyl)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone Carbonyl (C=O) | 190 - 200 |

| Carboxylic Acid Carbonyl (C=O) | 165 - 185 |

| Aromatic Carbons | 120 - 140 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In an electron ionization (EI) mass spectrum, o-Toluic acid, alpha-(p-fluorobenzoyl)- (molecular weight: 258.24 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 258. molbase.com The fragmentation of this molecular ion would provide valuable structural clues. Characteristic fragmentation of carboxylic acids often involves the loss of a hydroxyl radical (•OH, 17 Da) or a carboxyl group (•COOH, 45 Da). A significant fragmentation pathway for this molecule would be the alpha-cleavage adjacent to the ketone carbonyl group. This could lead to the formation of the p-fluorobenzoyl cation at m/z 123 and the radical cation of the remaining fragment. The loss of carbon dioxide (CO₂) from deprotonated benzoic acid derivatives is also a known fragmentation pathway in certain mass spectrometry techniques. sci-hub.se

Table 3: Predicted Key Mass Fragments for o-Toluic acid, alpha-(p-fluorobenzoyl)-

| m/z Value | Predicted Fragment Ion |

|---|---|

| 258 | [C₁₅H₁₁FO₃]⁺ (Molecular Ion) |

| 241 | [M - OH]⁺ |

| 213 | [M - COOH]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For o-Toluic acid, alpha-(p-fluorobenzoyl)-, the calculated exact mass is 258.0692 Da. HRMS analysis would be used to confirm this exact mass, thereby verifying the molecular formula C₁₅H₁₁FO₃ and distinguishing it from any isomers or compounds with the same nominal mass. This technique is crucial for the unambiguous identification of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of o-Toluic acid, alpha-(p-fluorobenzoyl)- would display several characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info Two distinct carbonyl stretching vibrations would be prominent: one for the carboxylic acid C=O group, typically around 1700-1725 cm⁻¹, and another for the ketone C=O group, usually found at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The C-F bond stretching vibration would appear as a strong band in the 1100-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for o-Toluic acid, alpha-(p-fluorobenzoyl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

Electronic (UV-Vis) Spectroscopy

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of o-Toluic acid, alpha-(p-fluorobenzoyl)- is expected to be dominated by the electronic transitions of the benzophenone (B1666685) chromophore.

Benzophenone typically exhibits two main absorption bands in its UV-Vis spectrum. The first is a strong band around 250 nm, which is attributed to a π → π* transition of the aromatic system conjugated with the carbonyl group. The second is a weaker, longer-wavelength band around 340 nm, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen.

The expected UV-Vis absorption data is summarized in the following table.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Solvent Effects |

| π → π | ~ 250 - 260 | High | Minor shifts with solvent polarity |

| n → π | ~ 330 - 350 | Low | Blue shift (hypsochromic) in polar, protic solvents |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of o-Toluic acid, alpha-(p-fluorobenzoyl)- has not been reported, the structure of a closely related analogue, 2-(4-methylbenzoyl)benzoic acid monohydrate, provides valuable insights into the likely solid-state conformation and intermolecular interactions.

In the solid state, o-Toluic acid, alpha-(p-fluorobenzoyl)- is expected to adopt a non-planar conformation, with the two aromatic rings twisted relative to each other due to steric hindrance. The dihedral angle between the planes of the two rings is a key structural parameter.

A crucial feature of the crystal packing would be the formation of hydrogen bonds involving the carboxylic acid group. It is highly probable that the molecules would form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. These dimers would then pack in a three-dimensional lattice. The presence of the fluorine atom may also lead to weaker C-H···F or C-H···O interactions, further stabilizing the crystal structure.

The crystallographic data for the analogue 2-(4-methylbenzoyl)benzoic acid monohydrate is presented below to illustrate the expected structural parameters.

| Parameter | 2-(4-methylbenzoyl)benzoic acid monohydrate |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5410 (15) |

| b (Å) | 8.7480 (17) |

| c (Å) | 10.728 (2) |

| α (°) | 79.96 (3) |

| β (°) | 77.83 (3) |

| γ (°) | 85.63 (3) |

| Volume (ų) | 680.6 (2) |

| Z | 2 |

| Dihedral Angle between Rings (°) | 69.12 (3) |

This data for a structural analogue suggests that o-Toluic acid, alpha-(p-fluorobenzoyl)- would likely crystallize in a low-symmetry space group and exhibit a significant twist between its aromatic rings.

Computational Chemistry and Theoretical Modeling of O Toluic Acid, Alpha P Fluorobenzoyl Systems

Quantum Chemical Calculations

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. pennylane.aimdpi.com For o-Toluic acid, alpha-(p-fluorobenzoyl)-, this involves finding the conformation with the lowest potential energy. The key structural features of this molecule are the dihedral angles (twist angles) of the two aryl rings relative to the plane of the central carbonyl group. nih.govresearchgate.net

In substituted benzophenones, these twist angles are influenced by a balance of steric hindrance and electronic effects. nih.govcdnsciencepub.com The ortho-methyl and ortho-carboxylic acid groups on one ring, and the para-fluoro group on the other, will dictate the final conformation. It is expected that the bulky ortho-substituents will cause significant twisting of that phenyl ring to minimize steric repulsion. Conformational analysis involves mapping the potential energy surface by systematically rotating the phenyl rings to identify all low-energy conformers and the energy barriers between them. cdnsciencepub.comsci-hub.se

Table 1: Predicted Key Geometric Parameters for o-Toluic Acid, alpha-(p-Fluorobenzoyl)- (Illustrative) This table presents hypothetical data based on typical values for substituted benzophenones and is for illustrative purposes only, as specific experimental or calculated data for this molecule is not available.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| C=O Bond Length | ~1.23 Å | DFT/B3LYP/6-31G(d) |

| Phenyl Ring 1 Twist Angle (Toluic Acid moiety) | 40° - 60° | DFT/B3LYP/6-31G(d) |

| Phenyl Ring 2 Twist Angle (Fluorobenzoyl moiety) | 25° - 45° | DFT/B3LYP/6-31G(d) |

| C-F Bond Length | ~1.35 Å | DFT/B3LYP/6-31G(d) |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. iaea.org Key to this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ufms.br A small gap suggests that the molecule is more reactive and can be more easily excited electronically, which influences its UV-visible absorption properties. scialert.netufms.br For o-Toluic acid, alpha-(p-fluorobenzoyl)-, the HOMO is expected to be localized primarily on the electron-rich toluic acid ring, while the LUMO is likely distributed over the carbonyl group and the fluorinated phenyl ring. The electron-withdrawing fluorine atom can lower the LUMO energy, potentially affecting the energy gap. semanticscholar.org

Table 2: Hypothetical Frontier Orbital Energies for o-Toluic Acid, alpha-(p-Fluorobenzoyl)- This table contains illustrative values based on general principles of computational chemistry for similar molecules.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 eV | o-Toluic acid ring |

| LUMO | -2.0 eV | p-Fluorobenzoyl moiety and C=O group |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of negative and positive electrostatic potential.

Red regions indicate negative potential, corresponding to areas rich in electrons, which are susceptible to electrophilic attack. In o-Toluic acid, alpha-(p-fluorobenzoyl)-, these areas would be centered on the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the fluorine atom.

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the carboxylic acid and the aromatic rings.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants, and for understanding intermolecular forces. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions involving o-Toluic acid, alpha-(p-fluorobenzoyl)-. researchgate.net This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them on the potential energy surface. For instance, modeling the synthesis of this compound via Friedel-Crafts acylation would involve calculating the energies of the intermediates and the activation energy required for each step. nih.gov

Transition state analysis is key to determining the rate-limiting step of a reaction. The transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, one can compute the activation energy, which is directly related to the reaction rate.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Specific peaks corresponding to the stretching of the C=O (carbonyl and carboxyl), C-F, and O-H bonds would be predicted, aiding in structural confirmation. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. cdnsciencepub.com These predictions are based on the calculated electron density around each nucleus. For o-Toluic acid, alpha-(p-fluorobenzoyl)-, distinct signals would be expected for the methyl group, the acidic proton, and the different aromatic protons and carbons, influenced by their chemical environment.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. researchgate.netscribd.com The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Transitions such as n→π* and π→π* are characteristic of benzophenone (B1666685) derivatives. scialert.net

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgrsc.org Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netindexacademicdocs.org This approach is computationally efficient and can predict how the solvent's polarity affects the stability of different conformers, the electronic structure (e.g., HOMO-LUMO gap), and reaction energetics.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of the target molecule and a protic solvent like water or methanol. rsc.org

For o-Toluic acid, alpha-(p-fluorobenzoyl)-, polar solvents are expected to stabilize conformations with larger dipole moments and can influence reactivity by stabilizing charged intermediates or transition states. longdom.orgrsc.org

Structure Activity Relationship Sar Studies and Derivative Design Principles

Impact of p-Fluorobenzoyl Moiety on Molecular Reactivity

The p-fluorobenzoyl group attached at the alpha-carbon of o-toluic acid is a significant modulator of the molecule's properties. The presence of a fluorine atom, in particular, introduces a range of electronic and physicochemical effects that are pivotal in medicinal chemistry and material science. tandfonline.comontosight.ai

The substitution of hydrogen with fluorine, the most electronegative element, profoundly alters the electronic distribution within a molecule, thereby influencing its reactivity and stability. tandfonline.com The C-F bond is significantly stronger than a C-H bond, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov This increased stability is a key consideration in the design of bioactive molecules. nih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can impact the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This alteration of pKa can affect a molecule's ionization state, which in turn influences its solubility, membrane permeability, and interactions with biological targets. nih.gov The introduction of fluorine can also create unique conformational effects due to its specific steric and electronic demands.

| Property | Effect of Fluorine Substitution | Consequence on Chemical Transformations |

|---|---|---|

| Electronegativity | Highest among all elements (Pauling scale: 3.98). nih.gov | Induces strong bond polarization and alters electron distribution, affecting the reactivity of adjacent functional groups. tandfonline.com |

| Bond Strength | C-F bond is stronger than the C-H bond. tandfonline.com | Increases metabolic stability by preventing oxidation at the substitution site. tandfonline.comacs.org |

| Acidity/Basicity (pKa) | Can significantly lower the pKa of nearby acidic protons or reduce the basicity of nitrogen-containing groups. tandfonline.com | Modulates the ionization state of the molecule, influencing its solubility and reaction kinetics. nih.gov |

| Lipophilicity | Increases lipophilicity when substituting hydrogen on an aromatic ring. nih.gov | Enhances membrane permeation and can improve binding to hydrophobic pockets in proteins. nih.gov |

The changes in physicochemical properties imparted by fluorine directly translate to altered molecular interactions. The increased lipophilicity due to aromatic fluorination can enhance a compound's ability to cross cellular membranes and engage with hydrophobic regions of target proteins. nih.gov

Fluorine can also participate in various non-covalent interactions, including hydrogen bonds (with the fluorine atom as a weak acceptor), dipole-dipole interactions, and multipolar interactions with carbonyl groups (orthogonal C–F···C=O interactions). These specific interactions can lead to higher binding affinity and selectivity for a target, ultimately enhancing the molecule's potency. nih.gov By strategically placing fluorine atoms, medicinal chemists can fine-tune the binding mode of a molecule to its receptor, optimizing its biological activity. nih.govnih.gov

Alpha-Substitution Effects on o-Toluic Acid Backbone Reactivity

The substitution at the alpha-carbon—the carbon atom adjacent to the carboxylic acid group—is a critical determinant of the reactivity of the o-toluic acid backbone. msu.edu The p-fluorobenzoyl group at this position exerts significant electronic and steric effects.

The alpha-carbon in carbonyl compounds is susceptible to substitution reactions, typically proceeding through an enol or enolate intermediate. wikipedia.org The presence of the adjacent carbonyl from the p-fluorobenzoyl group and the carboxylic acid group makes the alpha-hydrogen acidic and thus prone to removal by a base, forming a nucleophilic enolate. msu.edupressbooks.pub This enolate can then react with various electrophiles.

However, the bulky p-fluorobenzoyl group can also introduce steric hindrance, potentially slowing down reactions at the alpha-carbon and the adjacent carboxylic acid. The electron-withdrawing nature of the benzoyl group, further intensified by the para-fluorine, stabilizes the enolate intermediate, which can facilitate its formation. wikipedia.org This dual influence—steric hindrance and electronic stabilization—creates a complex reactivity profile that can be exploited in synthetic chemistry. The reactivity of the carboxylic acid group itself (e.g., in esterification or amidation reactions) can also be modulated by the electronic effects of the alpha-substituent.

Design Principles for Novel o-Toluic Acid Derivatives

The core structure of o-Toluic acid, alpha-(p-fluorobenzoyl)- serves as a scaffold for the design of new chemical entities with tailored properties. Structure-activity relationship (SAR) studies guide the rational design of derivatives by correlating structural modifications with changes in chemical reactivity or biological activity. nih.goviomcworld.comresearchgate.net

Systematic modification of the functional groups on the parent molecule is a cornerstone of derivative design. Changes can be made to the o-toluic acid backbone or the p-fluorobenzoyl moiety to fine-tune the molecule's properties.

| Modification Site | Example Modification | Potential Impact on Reactivity and Properties |

|---|---|---|

| Carboxylic Acid Group | Conversion to esters, amides, or thioesters. nih.gov | Alters solubility, lipophilicity, and susceptibility to hydrolysis. Can serve as a prodrug strategy. |

| Aromatic Ring (Toluic Acid) | Addition of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups. | Modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. |

| Alpha-Carbon | Introduction of a second substituent (e.g., alkyl or halogen). | Increases steric hindrance and can create a chiral center, potentially leading to stereospecific interactions. |

| Aromatic Ring (Benzoyl) | Varying the position or number of fluorine atoms (e.g., difluoro, trifluoro). researchgate.net | Systematically alters the electronic properties and metabolic stability of the moiety. |

Replacing or augmenting the existing aromatic rings with heterocyclic systems is a powerful strategy to explore new chemical space and introduce novel properties. rsc.org Heterocycles—cyclic compounds containing atoms of at least two different elements in their ring(s)—are prevalent in biologically active compounds. nih.gov

Incorporating moieties such as imidazole, pyrazole, oxazole, or quinazoline (B50416) can introduce new hydrogen bonding donors and acceptors, alter the geometry and conformational flexibility of the molecule, and modulate its pharmacokinetic profile. rsc.orgcu.edu.eg For instance, replacing the phenyl ring of the benzoyl group with a pyridine (B92270) ring would introduce a basic nitrogen atom, significantly changing the molecule's solubility and potential for ionic interactions. This approach allows for the creation of derivatives with fundamentally different physicochemical and biological profiles, expanding the utility of the original o-toluic acid scaffold. researchgate.net

Comparative Analysis of o-Toluic acid, alpha-(p-fluorobenzoyl)- with Other Fluorinated Benzoic Acid Derivatives in Structure-Activity Relationship Studies

Fluorinated compounds, such as o-Toluic acid, alpha-(p-fluorobenzoyl)-, are a subject of significant interest in pharmaceutical and agrochemical research. The presence of the fluorine atom can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins, ultimately leading to enhanced bioavailability and efficacy. ontosight.ai

Structure-activity relationship studies on various benzoic acid derivatives have demonstrated the profound impact of substituent choice and position on biological activity. For instance, in the context of anti-sickling agents, derivatives such as p-fluorobenzoic acid have been evaluated, highlighting the role of the phenyl ring and its substituents in interacting with biological targets. psu.edu The planar structure conferred by the sp2 hybridized carbons of the aromatic ring is often crucial for effective binding within the active sites of enzymes or receptors. psu.edu

The broader class of benzophenones, to which o-Toluic acid, alpha-(p-fluorobenzoyl)- belongs, has been extensively studied as inhibitors of various enzymes. SAR studies on aminobenzophenones as p38 MAP kinase inhibitors, for example, have shown that substitutions on the phenyl rings significantly influence their inhibitory potency against the release of pro-inflammatory cytokines. nih.gov This underscores the importance of the substitution pattern in tailoring the biological activity of benzophenone-based compounds.

For a meaningful comparative analysis, key structural features and their impact on a hypothetical biological activity (e.g., enzyme inhibition) can be considered, as illustrated in the following table.

Table 1: Hypothetical Comparative Analysis of Fluorinated Benzoic Acid Derivatives

| Compound Name | Key Structural Features | Predicted Impact on Activity (based on general SAR principles) |

|---|

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can utilize harsh reagents and generate significant waste. tandfonline.comsapub.org Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic methodologies.

Photocatalytic Synthesis: A promising avenue is the use of photocatalysis. Benzophenone itself can act as a photosensitizer, suggesting that light-mediated reactions could be a viable, energy-efficient route. rsc.orgchemrxiv.org Research in this area would likely explore visible-light photocatalysis to construct the core structure of o-Toluic acid, alpha-(p-fluorobenzoyl)-, potentially reducing the reliance on traditional Lewis acid catalysts. researchgate.net

Biocatalytic Approaches: Biocatalysis offers a highly selective and green alternative for the synthesis of complex molecules. entrechem.com The asymmetric reduction of aromatic ketones to chiral alcohols using whole-cell biocatalysts has been demonstrated, highlighting the potential for enzymatic processes in the synthesis of derivatives of o-Toluic acid, alpha-(p-fluorobenzoyl)-. tandfonline.comresearchgate.net Future work could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this specific compound. ucl.ac.ukresearchgate.net

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Energy efficiency, use of renewable light sources, milder reaction conditions. | Development of suitable photocatalysts, optimization of reaction conditions for high yields and selectivity. rsc.orgresearchgate.net |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, development of whole-cell catalyst systems. tandfonline.comresearchgate.net |

| Mechanochemistry | Solvent-free or reduced solvent use, potential for novel reactivity. | Exploration of ball-milling conditions for Friedel-Crafts acylation and other key steps. nih.gov |

Advanced Mechanistic Insights via Time-Resolved Spectroscopic Techniques

Understanding the excited-state dynamics and reaction mechanisms of o-Toluic acid, alpha-(p-fluorobenzoyl)- is crucial for its application in areas like photochemistry and materials science. Time-resolved spectroscopic techniques are powerful tools for probing these ultrafast processes.

Femtosecond and Nanosecond Spectroscopy: Techniques such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) can be employed to directly observe the formation and decay of transient species like excited singlet and triplet states, as well as radical intermediates. ntu.edu.sgnih.gov Studies on benzophenone have revealed complex photophysical and photochemical pathways, including intersystem crossing and hydrogen abstraction reactions. nih.govresearchgate.netacs.org Similar investigations on o-Toluic acid, alpha-(p-fluorobenzoyl)- would elucidate the influence of the ortho-methyl and para-fluoro substituents on these processes. The efficiency of intersystem crossing is a critical parameter for applications such as photoinitiators. acs.orgdocumentsdelivered.com

Time-Resolved Resonance Raman (TR3) Spectroscopy: TR3 spectroscopy can provide structural information about short-lived intermediates. By probing the vibrational modes of transient species, researchers can gain detailed insights into their geometry and bonding, which is essential for understanding reaction mechanisms. nih.govresearchgate.netacs.org

Integration of Machine Learning and AI in Derivative Design and Prediction

The vast chemical space of possible derivatives of o-Toluic acid, alpha-(p-fluorobenzoyl)- presents a significant challenge for traditional, serial experimental approaches. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this field by enabling rapid in silico screening and design.

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on existing data to build QSPR models that predict the properties of novel derivatives. acs.org This approach can be used to forecast photosensitivity for photoinitiator applications or to predict biological activity for drug discovery. rsc.orgresearchgate.netresearchgate.net

| AI/ML Application | Objective | Potential Impact |

| QSPR Modeling | Predict properties of new derivatives based on their structure. | Accelerate the screening process and prioritize synthetic targets. acs.orgnih.gov |

| Virtual Screening | Identify promising candidates from large virtual libraries. | Reduce the time and cost of identifying lead compounds. mdpi.com |

| De Novo Design | Generate novel molecular structures with optimized properties. | Discover innovative derivatives with enhanced performance. nih.gov |

Exploration of Self-Assembly and Supramolecular Chemistry with o-Toluic Acid Derivatives

The presence of a carboxylic acid group and a fluorinated aromatic ring in o-Toluic acid, alpha-(p-fluorobenzoyl)- makes it an excellent candidate for studies in supramolecular chemistry and self-assembly.

Hydrogen Bonding and π-π Stacking: The carboxylic acid moiety can participate in robust hydrogen bonding interactions, while the aromatic rings can engage in π-π stacking. The interplay of these non-covalent interactions can lead to the formation of well-defined supramolecular architectures such as nanofibers and gels. The self-assembly of benzophenone alanine (B10760859) with copper ions has been shown to create catalytically active nanofibers. nih.gov

Influence of Fluorine: The fluorine atom can significantly influence self-assembly behavior through dipole-dipole interactions and by modulating the electronic properties of the aromatic ring. acs.org The study of fluorinated self-assembled monolayers has demonstrated their unique interfacial properties. researchgate.net Research into the self-assembly of o-Toluic acid, alpha-(p-fluorobenzoyl)- derivatives could lead to the development of novel materials with interesting optical, electronic, or biological properties. nih.govrsc.org Computational methods are also becoming increasingly powerful in predicting and rationalizing the self-assembly of organic molecules. chemrxiv.orgresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing α-(p-fluorobenzoyl)-o-toluic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using o-toluic acid and p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). To optimize purity:

- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Purify the product via recrystallization in ethanol-water mixtures, leveraging differences in solubility between byproducts and the target compound .

- Monitor reaction progress using thin-layer chromatography (TLC) with a UV-active mobile phase (e.g., hexane:ethyl acetate 7:3).

Q. How can researchers distinguish α-(p-fluorobenzoyl)-o-toluic acid from structural analogs using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a downfield-shifted aromatic proton (δ 8.1–8.3 ppm) adjacent to the electron-withdrawing p-fluorobenzoyl group. The methyl group on the o-toluic acid moiety appears as a singlet (~δ 2.6 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 170 ppm, while fluorinated aromatic carbons show splitting due to ¹⁹F coupling .

- FT-IR : Confirm the presence of C=O stretching (~1680 cm⁻¹) and C-F stretching (~1250 cm⁻¹) .

Q. What purification strategies are effective for isolating α-(p-fluorobenzoyl)-o-toluic acid from complex mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate acidic components (e.g., unreacted o-toluic acid) using aqueous NaHCO₃. The target compound remains in the organic layer due to its lower acidity compared to carboxylic acids .

- Crystallization : Use ethanol-water gradients to exploit temperature-dependent solubility (e.g., 80% recovery at 25°C) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (60:40) for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for α-(p-fluorobenzoyl)-o-toluic acid across solvent systems?

- Methodological Answer :

-

Statistical Analysis : Apply the van’t Hoff equation to compare temperature-dependent solubility profiles. For example, in ethanol-water mixtures, discrepancies may arise from hydrogen-bonding variations; use a modified Apelblat model to account for non-ideality .

-

Experimental Validation : Replicate solubility measurements under controlled humidity and temperature (±0.1°C). Reference data from thermodynamic studies (e.g., apparent molar volumes in Table 1 below) .

Table 1 : Apparent Molar Volumes (VΦ) of o-Toluic Acid in Ethanol-Water Mixtures at 298.15 K

Ethanol (%) VΦ (cm³/mol) 0 112.3 20 118.7 40 124.9 60 130.2

Q. What advanced spectroscopic techniques are required to confirm the regioselectivity of the p-fluorobenzoyl substitution in α-(p-fluorobenzoyl)-o-toluic acid?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity between the fluorine atom on the benzoyl group and the methyl group on the o-toluic acid backbone.

- ¹⁹F NMR : Detect scalar coupling between fluorine and adjacent protons to confirm substitution position .

- X-ray Crystallography : Resolve crystal structure to unambiguously assign regiochemistry (e.g., C–F bond angle analysis) .

Q. How can solvation thermodynamics inform solvent selection for reactions involving α-(p-fluorobenzoyl)-o-toluic acid?

- Methodological Answer :

- Calculate Gibbs energy of solvation (ΔG°solv) using solubility data. For example, ΔG°solv in ethanol-water (60:40) is −12.3 kJ/mol, indicating favorable solvation .

- Optimize solvent polarity using Hansen solubility parameters: δD = 18.1 MPa¹/², δP = 6.2 MPa¹/², δH = 9.8 MPa¹/² for α-(p-fluorobenzoyl)-o-toluic acid .

Q. What experimental design considerations are critical for studying the stability of α-(p-fluorobenzoyl)-o-toluic acid under oxidative conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm) and measure degradation kinetics via HPLC.

- Radical Scavengers : Add butylated hydroxytoluene (BHT) to assess peroxide-mediated degradation pathways .

- pH Control : Conduct studies at pH 4–7 to avoid acid-catalyzed hydrolysis of the benzoyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of α-(p-fluorobenzoyl)-o-toluic acid?

- Methodological Answer :

- Verify purity using differential scanning calorimetry (DSC) with a heating rate of 2°C/min. Impurities broaden melting endotherms.

- Cross-reference with literature using standardized conditions (e.g., NIST-certified reference materials) .

- Consider polymorphism: Recrystallize from different solvents (e.g., acetone vs. ethyl acetate) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.